molecular formula C7H12O2 B087109 2-Ethoxy-3,4-dihydro-2H-pyran CAS No. 103-75-3

2-Ethoxy-3,4-dihydro-2H-pyran

Cat. No. B087109
CAS RN: 103-75-3
M. Wt: 128.17 g/mol
InChI Key: VZJFPIXCMVSTID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran and its derivatives involves various methods, including hetero-Diels-Alder reactions and condensation processes. For instance, this compound-6-carbonitriles can be obtained in high yield through stereospecific endo-mode cyclo-additions of α,β-unsaturated acyl cyanides and ethyl vinyl ether at room temperature (John, Vincent Schmid, & H. Wyler, 1987). Another study proposes a synthesis method optimizing material ratio, reaction time, and temperature for 2-ethoxy-3,4-dihydro-1,2-pyrans (Wang Jing, 2001).

Molecular Structure Analysis

Research into the molecular structure of this compound derivatives reveals detailed conformation and bonding patterns. For example, crystallographic analysis of specific derivatives provides insights into their conformation, demonstrating the significance of the pyran ring's structure and its influence on the compound's reactivity and properties.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, showcasing its versatility. One study details the reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with iodine and its ligation with metals such as Ru(II), Cu(I), and Hg(II), highlighting the compound's applicability in forming complexes (A. Singh et al., 2001).

Scientific Research Applications

  • Synthesis of Nitrile Derivatives : John, Schmid, and Wyler (1987) demonstrated the use of 2-Ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles in the stereospecific endo-mode cyclo-additions with α,β-unsaturated acyl cyanides. This process allows the conversion of the nitrile group to other functionalities (John, Schmid, & Wyler, 1987).

  • Synthesis Methods : Wang Jing (2001) proposed a method to synthesize 2-ethoxy-3,4-dihydro-1,2-pyrans, achieving an increase in production rate with satisfactory results (Wang Jing, 2001).

  • Study of Thermal Decomposition : Bailey and Frey (1977) studied the thermal decomposition of this compound in the gas phase, providing insights into the process and kinetics (Bailey & Frey, 1977).

  • Polymer Synthesis and Properties : Lee and Cho (1987) explored the ring-opening polymerization of substituted 3,4-dihydro-2H-pyrans, including 2-ethoxy variants, for the creation of copolymers with unique properties (Lee & Cho, 1987).

  • Computational Study of Reactions with Aromatic Compounds : Ota et al. (2012) conducted a computational study on the acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, shedding light on the reaction mechanisms (Ota et al., 2012).

  • Synthesis of Quinolines and Tetrahydroquinolines : Chumakov and Bulgakova (1971) studied the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate for forming quinolines (Chumakov & Bulgakova, 1971).

  • Antitumor Agents Synthesis : Han et al. (1990) synthesized derivatives of poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] as potential antitumor agents, demonstrating the compound's relevance in medicinal chemistry (Han et al., 1990).

Safety and Hazards

2-Ethoxy-3,4-dihydro-2H-pyran is moderately toxic by skin contact and mildly toxic by ingestion and inhalation . It is a skin and eye irritant . It is a flammable liquid when exposed to flame, sparks, and oxidizers .

Future Directions

The future directions of 2-Ethoxy-3,4-dihydro-2H-pyran could involve its potential polymer applications as it can be polymerized either with itself or with other unsaturated compounds .

properties

IUPAC Name

2-ethoxy-3,4-dihydro-2H-pyran
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InChI

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3
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InChI Key

VZJFPIXCMVSTID-UHFFFAOYSA-N
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Canonical SMILES

CCOC1CCC=CO1
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID40883293
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Molecular Weight

128.17 g/mol
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Physical Description

Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999), Colorless liquid; [CAMEO]
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Boiling Point

289 °F at 760 mmHg (USCG, 1999), 143 °C
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Flash Point

98 °F (USCG, 1999), 111 °F OC.
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Solubility

VERY SLIGHTLY SOL IN WATER
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Density

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.970 @ 20 °C/20 °C
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Color/Form

LIQUID

CAS RN

103-75-3
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Record name 2-Ethoxy-3,4-dihydro-2H-pyran
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Melting Point

-148 °F (USCG, 1999), FP: -100 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the thermal decomposition behavior of 2-ethoxy-3,4-dihydro-2H-pyran?

A1: The thermal decomposition of this compound in the gas phase is a first-order, unimolecular reaction that yields ethyl vinyl ether and acrylaldehyde quantitatively. This decomposition occurs between 288–355 °C and follows the Arrhenius equation with a specific rate constant []. Research suggests that this decomposition, like other dihydropyran decompositions, is a concerted process [].

Q2: How can this compound be synthesized?

A2: There are multiple synthetic routes for this compound:

  • Hetero-Diels-Alder reaction: This reaction involves α,β-unsaturated acyl cyanides and ethyl vinyl ether at room temperature, yielding this compound-6-carbonitriles with high stereospecificity in the endo-mode [].
  • Cycloaddition reaction: Reacting α,β-unsaturated-acyl cyanides with (Z)- or (E)-1-bromo-2-ethoxyethene at moderate temperatures produces 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles []. The stereochemistry of the product is determined by the 'endo' and 'exo' transition states at room temperature. Higher temperatures can lead to more complex mixtures due to (Z)/(E)-isomerization of the starting material [].

Q3: Can the nitrile group in this compound-6-carbonitriles be modified?

A3: Yes, the nitrile group can be transformed into other functionalities. For instance, hydrolysis of the nitrile group in 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitrile leads to the formation of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide []. Further transformations of the nitrile group are possible, expanding the synthetic utility of these compounds [].

Q4: What is a notable application of this compound in organic synthesis?

A4: this compound, along with pentanedial (glutaraldehyde), can be used in the synthesis of pyridine-15N []. This reaction proceeds via an acid-catalyzed condensation with ammonium-15N chloride in the presence of methylene blue []. This method offers a convenient one-step approach for incorporating the stable isotope label into pyridine.

Q5: Are there any structural studies available for derivatives of this compound?

A5: Yes, the structure of 'exo'-21, a tricyclic adduct formed by the dimerization of ethyl 6-cyano-2-ethoxy-2H-pyran-4-carboxylate, has been determined through X-ray crystallography []. This provides valuable insights into the three-dimensional arrangement of atoms within this class of compounds.

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